molecular formula C7H8FNO B11799920 1-Ethyl-5-fluoropyridin-2(1H)-one

1-Ethyl-5-fluoropyridin-2(1H)-one

Cat. No.: B11799920
M. Wt: 141.14 g/mol
InChI Key: SUUHWPJFTMGWRF-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoropyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position

Preparation Methods

The synthesis of 1-Ethyl-5-fluoropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-ethylpyridin-2(1H)-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities.

Chemical Reactions Analysis

1-Ethyl-5-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted pyridine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Ethyl-5-fluoropyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological activity. The ethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.

Comparison with Similar Compounds

1-Ethyl-5-fluoropyridin-2(1H)-one can be compared with other fluorinated pyridine derivatives, such as:

    1-Methyl-5-fluoropyridin-2(1H)-one: Similar in structure but with a methyl group instead of an ethyl group, leading to differences in lipophilicity and reactivity.

    1-Ethyl-3-fluoropyridin-2(1H)-one: Fluorine substitution at the 3-position instead of the 5-position, resulting in different electronic and steric effects.

    1-Ethyl-5-chloropyridin-2(1H)-one: Chlorine substitution instead of fluorine, affecting the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-ethyl-5-fluoropyridin-2-one

InChI

InChI=1S/C7H8FNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3

InChI Key

SUUHWPJFTMGWRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=CC1=O)F

Origin of Product

United States

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